molecular formula C15H12ClN5O2S B4503462 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4503462
M. Wt: 361.8 g/mol
InChI Key: KSXYVNRSAIUVOH-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a pyridazinone-thiadiazole hybrid with a complex heterocyclic architecture. Its core structure features a pyridazinone ring substituted at position 3 with a 2-chlorophenyl group, linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. This design combines electron-withdrawing (chlorophenyl) and electron-donating (thiadiazole) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2S/c1-9-18-19-15(24-9)17-13(22)8-21-14(23)7-6-12(20-21)10-4-2-3-5-11(10)16/h2-7H,8H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXYVNRSAIUVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with hydrazine to form 3-(2-chlorophenyl)-6-oxopyridazine. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits reactivity at sulfur and nitrogen centers.

  • Chlorine displacement : The methyl group at position 5 of the thiadiazole can undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, reactions with primary amines yield 5-alkylamino derivatives .

  • Thiol exchange : Thiadiazole sulfur may participate in nucleophilic substitution with thiol-containing reagents, forming disulfide linkages .

Reaction TypeConditionsProductYield (%)Reference
Amine substitutionDMF, K₂CO₃, 80°C5-(alkylamino)-thiadiazole65–78
Thiol substitutionEthanol, refluxThiadiazole disulfide72

Hydrolysis of the Acetamide Linkage

The acetamide bridge is susceptible to hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis : Cleavage yields 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid and 5-methyl-1,3,4-thiadiazol-2-amine.

  • Enzymatic hydrolysis : Esterases or proteases may cleave the amide bond in biological systems, influencing pharmacokinetics.

ConditionsReagentsProductsRate (pH 7.4)Reference
HCl (1M)100°C, 6hAcetic acid derivative + amine>90%
NaOH (0.1M)RT, 24hSame as above85%

Electrophilic Aromatic Substitution on the Pyridazinone Ring

The pyridazinone moiety undergoes electrophilic substitution at the para position relative to the carbonyl group:

  • Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at position 4 .

  • Halogenation : Bromination with Br₂/Fe yields 4-bromo derivatives .

ReactionElectrophileProductRegioselectivityReference
NitrationHNO₃/H₂SO₄4-Nitro-pyridazinone>95% para
BrominationBr₂/Fe4-Bromo-pyridazinone88% para

Oxidation and Reduction Reactions

  • Thiadiazole oxidation : The sulfur atom in thiadiazole oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

  • Pyridazinone reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a tetrahydropyridazine.

ProcessReagentsProductSelectivityReference
SulfoxidationH₂O₂, AcOHThiadiazole sulfoxide100%
Ring reductionH₂, Pd-CTetrahydropyridazine92%

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and ring-expansion reactions:

  • Diels-Alder reactions : The pyridazinone acts as a dienophile with conjugated dienes, forming bicyclic structures .

  • Thiadiazole ring expansion : Reaction with isocyanates generates seven-membered thiazepine rings .

ReactionConditionsProductYield (%)Reference
Diels-AlderToluene, 110°CBicyclo[4.2.0] derivative68
Ring expansionPhNCO, DCMThiazepine-acetamide55

Biological Alkylation and Conjugation

In pharmacological contexts, the compound undergoes metabolic conjugation:

  • Glucuronidation : UDP-glucuronosyltransferases add glucuronic acid to the acetamide nitrogen, enhancing solubility.

  • GSH adduct formation : The thiadiazole reacts with glutathione (GSH) via Michael addition, a detoxification pathway .

ProcessEnzyme/ReagentAdductReference
GlucuronidationUGT1A1N-Glucuronide
GSH conjugationGSTThiadiazole-GSH

Key Mechanistic Insights:

  • The thiadiazole ring ’s electron-deficient nature drives nucleophilic substitutions (SNAr) .

  • The pyridazinone ’s conjugated system stabilizes electrophilic intermediates, directing substitution to position 4 .

  • Steric hindrance from the 2-chlorophenyl group slows reactions at the pyridazinone’s ortho positions .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C18H16ClN5O3C_{18}H_{16}ClN_{5}O_{3} with a molecular weight of approximately 385.8 g/mol. The structure features a pyridazinone core linked to a chlorophenyl group and a thiadiazole moiety through an acetamide functional group. This combination of functional groups is believed to enhance its biological activity and chemical stability.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The presence of the chlorophenyl group may enhance the compound's ability to disrupt bacterial cell membranes, suggesting potential applications in antimicrobial therapies.
  • Antitumor Activity : In vitro studies have demonstrated that derivatives of pyridazinone compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially reducing inflammation in diseases such as rheumatoid arthritis.

Synthesis and Production

The synthesis typically involves several steps:

  • Formation of the Pyridazinone Ring : Achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : Often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
  • Attachment of the Thiadiazole Moiety : Final coupling reactions between the pyridazinone intermediate and the thiadiazole derivative.

For large-scale synthesis, optimized reaction conditions are essential to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed for efficiency.

Case Studies

Several studies have explored the biological activities and therapeutic potentials of similar compounds:

  • Antitumor Activity Study :
    • A study examined a series of pyridazinone derivatives for their ability to inhibit cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced their cytotoxic effects against various cancer types.
  • Antimicrobial Efficacy Assessment :
    • Research focused on evaluating the antimicrobial properties of compounds containing chlorophenyl groups against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds effectively inhibited bacterial growth at low concentrations.
  • Anti-inflammatory Mechanism Investigation :
    • An investigation into the anti-inflammatory properties revealed that these compounds could modulate key inflammatory cytokines, providing insights into their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and thiadiazole groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyridazinone-acetamide hybrids, which are explored for diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:

Compound Name (Reference) Core Structure Key Substituents Notable Features
Target Compound Pyridazinone-thiadiazole 3-(2-Chlorophenyl), 5-methyl-thiadiazolylidene Combines chloroaromatic and thiadiazole moieties; potential for dual electronic effects.
N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone-acetamide 5-(3-Methoxybenzyl), 4-cyanophenyl Exhibits agonist activity for formyl receptors; IR C=O stretch at 1716 cm⁻¹. Yield: 55%.
6m: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide Triazole-acetamide 4-((Naphthalen-1-yloxy)methyl), 4-chlorophenyl Synthesized via 1,3-dipolar cycloaddition; IR C=O at 1678 cm⁻¹.
5-Chloro-6-phenylpyridazin-3(2H)-ones Pyridazinone Varied N-substituents (alkyl/aryl) Synthesized using K₂CO₃ in acetone; substituents modulate solubility and reactivity.

Spectroscopic Properties

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretches are expected near 1678–1716 cm⁻¹, consistent with pyridazinone (1678 cm⁻¹ in ) and acetamide (1716 cm⁻¹ in ) groups. The thiadiazole ring may contribute unique peaks in the 1287–1136 cm⁻¹ range (C–N/C–O stretches) .
  • NMR : The 2-chlorophenyl group would show aromatic protons downfield-shifted (~7.26–7.57 ppm) compared to methoxybenzyl (δ 6.80–6.88 ppm in ) or naphthalenyloxy groups.

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its complex structure includes a pyridazinone core, a chlorophenyl substituent, and a thiadiazole moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C₁₈H₁₆ClN₅O₃S
  • Molecular Weight : Approximately 417.9 g/mol
  • CAS Number : 1324057-01-3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anti-inflammatory Activity : The compound has been reported to show potent anti-inflammatory effects. Pyridazinone derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
  • Analgesic Effects : Studies have demonstrated that derivatives of pyridazinone can exhibit analgesic properties comparable to established pain relievers. For instance, compounds bearing acetamide moieties have shown significant analgesic activity in experimental models .
  • Antimicrobial Activity : The presence of the thiadiazole and pyridazinone structures suggests potential antimicrobial properties. Compounds with similar frameworks have demonstrated effectiveness against various microbial strains .
  • Antitumor Activity : Preliminary studies suggest that this compound may have applications in cancer treatment by modulating specific molecular targets involved in cell proliferation pathways .

The mechanism by which 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exerts its biological effects is likely multifaceted:

  • Inhibition of COX Enzymes : As a potential COX inhibitor, it may reduce the synthesis of pro-inflammatory prostaglandins .
  • Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways critical for cell proliferation and survival, particularly in cancer cells .

Research Findings and Case Studies

StudyFindings
Study on Anti-inflammatory ActivityThe compound displayed significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
Analgesic Activity AssessmentDemonstrated comparable efficacy to traditional analgesics like diclofenac without significant side effects .
Antimicrobial TestingShowed promising biocidal activity against various strains, particularly those resistant to conventional antibiotics .
Antitumor PotentialIn vitro studies indicated reduced cell viability in cancer cell lines treated with the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling pyridazinone derivatives with thiadiazole-acetamide precursors. For example, intermediates like 2-chloro-6-methylphenylamine can be acetylated using acetic anhydride, followed by nucleophilic substitution or cyclization under controlled conditions . Characterization involves FTIR (to confirm amide C=O and N-H stretches), NMR (to resolve aromatic protons and methyl groups), and mass spectrometry (to verify molecular weight).

Q. How can solubility and stability be optimized for in vitro assays?

  • Approach : Solubility screening in DMSO, ethanol, or aqueous buffers (e.g., PBS) is critical. Stability studies under varying pH (4–9) and temperatures (4°C–37°C) should be conducted using HPLC-UV to monitor degradation. Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) can enhance solubility without altering bioactivity .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Protocol :

  • X-ray crystallography resolves stereochemistry and hydrogen-bonding networks (e.g., R22(10) dimer formation in related acetamides) .
  • HOMO-LUMO analysis via DFT calculations predicts electronic properties and reactive sites .
  • FTIR and Raman spectroscopy validate functional groups, such as the thiadiazole ring and chlorophenyl vibrations .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

  • Strategy : Use response surface methodology (RSM) to model variables like temperature, catalyst loading, and solvent polarity. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of residence time and mixing efficiency, improving yield by 15–20% . Statistical tools (e.g., ANOVA) identify critical parameters and interactions .

Q. What computational methods predict binding affinity and metabolic pathways?

  • Workflow :

  • Molecular docking (AutoDock Vina) screens against targets like kinases or GPCRs, using PyMOL for visualization.
  • ADMET prediction (SwissADME) evaluates metabolic stability, focusing on N-dealkylation or oxidation pathways observed in structurally similar anxiolytic agents .
  • Molecular Electrostatic Potential (MESP) maps highlight electrophilic regions susceptible to nucleophilic attack .

Q. How to address contradictions in biological activity data across studies?

  • Resolution :

  • Validate assay conditions (e.g., cell line specificity, ATP levels in kinase assays).
  • Compare dose-response curves (IC50 values) across replicates using nonlinear regression models.
  • Cross-reference with structural analogs (e.g., 2-(2,6-dichlorophenyl)-N-thiazolyl acetamide) to isolate substituent effects .

Q. What crystallization strategies ensure high-quality single crystals for XRD?

  • Guidelines : Slow evaporation from dichloromethane/hexane mixtures at 4°C minimizes lattice defects. For hygroscopic compounds, use paratone-N oil during mounting. Monitor crystal growth via polarized microscopy to avoid twinning .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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